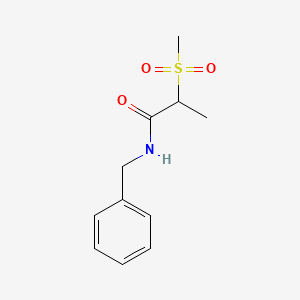

n-Benzyl-2-(methylsulfonyl)propanamide

Description

Properties

Molecular Formula |

C11H15NO3S |

|---|---|

Molecular Weight |

241.31 g/mol |

IUPAC Name |

N-benzyl-2-methylsulfonylpropanamide |

InChI |

InChI=1S/C11H15NO3S/c1-9(16(2,14)15)11(13)12-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13) |

InChI Key |

OLLWUPHJXDDVPI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NCC1=CC=CC=C1)S(=O)(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N Benzyl 2 Methylsulfonyl Propanamide and Analogues

Established Synthetic Pathways to the Core N-Benzyl-2-(methylsulfonyl)propanamide Structure

The construction of this compound can be approached through a convergent synthesis that involves three key stages: the formation of the propanamide backbone, the introduction of the methylsulfonyl moiety at the α-position, and the N-alkylation with a benzyl (B1604629) group.

Amide Bond Formation Protocols for Propanamide Synthesis

The formation of the amide bond is a fundamental transformation in the synthesis of the target molecule. A direct and atom-economical approach involves the reaction of a carboxylic acid with an amine. For instance, N-benzylpropanamide can be synthesized by the direct reaction of propanoic acid and benzylamine. rsc.org This reaction can be facilitated by heating, often in the presence of a catalyst to drive the dehydration process. nih.gov

A variety of coupling agents have been developed to facilitate amide bond formation under milder conditions, which is particularly useful for sensitive substrates. walisongo.ac.id These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common classes of coupling agents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), and uronium salts like HATU. fao.org

| Coupling Agent Class | Examples | General Conditions |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Room temperature, various solvents (e.g., CH2Cl2) |

| Uronium Salts | HATU, HBTU, TBTU | Room temperature, typically in polar aprotic solvents like DMF |

| Phosphonium Salts | PyBOP | Room temperature, suitable for sterically hindered substrates |

| Other | N,N'-Carbonyldiimidazole (CDI), BTFFH | Varied conditions, often mild |

For substrates that are sterically hindered or electronically deactivated, more specialized protocols may be required. One such method utilizes BTFFH in the presence of a base like DIPEA, with heating to drive the reaction to completion. rsc.org

Introduction of the Methylsulfonyl Moiety via Sulfonylation Reactions

The introduction of the methylsulfonyl group at the α-position of the propanamide is a critical step. This can be achieved through various sulfonylation reactions. A common precursor for this transformation is a propanamide derivative with a suitable leaving group at the α-position, which can then be displaced by a methylsulfinate salt.

Alternatively, the synthesis of a closely related analogue, 2-(4-methylsulfonylaminophenyl) propanamide, demonstrates a pathway where the methylsulfonyl group is introduced onto an aromatic ring attached to the propanamide core. nih.gov In this case, the synthesis involves the coupling of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanoic acid with an appropriate amine. nih.gov This highlights a strategy where the sulfonyl group is incorporated into one of the building blocks prior to the final amide bond formation.

The synthesis of the sulfonyl group itself often starts from sulfonyl chlorides. Methanesulfonyl chloride can be used to introduce the methanesulfonyl group onto nucleophiles. researchgate.net

Strategies for N-Alkylation with Benzyl Groups

The final step in assembling the core structure is the N-alkylation of the propanamide with a benzyl group, or more relevantly for the target compound, the N-alkylation of a sulfonamide. The N-alkylation of sulfonamides with benzyl alcohols is an environmentally benign method that has been explored with various catalysts. This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the sulfonamide to form an imine, followed by the reduction of the imine to the N-alkylated product. ionike.comionike.comorganic-chemistry.orgacs.org

Several catalytic systems have been shown to be effective for this transformation, offering good to excellent yields.

| Catalyst System | Base | Solvent | Temperature | Yield | Reference |

| FeCl2 | K2CO3 | - | - | >90% | ionike.com |

| Cu(OAc)2 | K2CO3 | - | - | High | ionike.com |

| Mn(I) PNP pincer | - | - | - | Excellent | organic-chemistry.orgacs.org |

| Ni/SiO2–Al2O3 | K2CO3 | Neat | 175 °C | 98% | researchgate.net |

Base-mediated N-benzylation using benzyl halides is another classical and effective method. The amide or sulfonamide is first deprotonated with a suitable base to form the corresponding anion, which then acts as a nucleophile to displace the halide from the benzyl halide.

Advanced Synthetic Approaches

Asymmetric Synthesis and Enantioselective Methodologies

The presence of a stereocenter at the α-carbon of the propanamide moiety necessitates the use of asymmetric synthesis to obtain enantiomerically pure compounds.

Chiral Auxiliaries: One established strategy is the use of chiral auxiliaries. For instance, in the synthesis of chiral sulfinamides, quinine (B1679958) has been used as a chiral auxiliary to achieve high enantioselectivity. fao.orgnih.govresearchgate.net The auxiliary is first attached to the sulfur atom, directing the subsequent stereoselective transformations, and is then cleaved to yield the chiral product. fao.orgnih.govresearchgate.net Similarly, enantiopure aryl-sulfinamides can serve as important chiral auxiliaries in the asymmetric synthesis of amines and their derivatives. nih.gov

Asymmetric Catalysis: Asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral amines and amides. nih.govacs.orgacs.org This typically involves the hydrogenation of a prochiral precursor, such as an enamide or an imine, using a chiral transition metal catalyst. nih.govacs.orgnih.gov Rhodium, ruthenium, and iridium complexes with chiral phosphine (B1218219) ligands are commonly used for this purpose. ajchem-b.com Chiral phosphoric acids have also emerged as effective organocatalysts for the enantioselective hydrogenation of enamides. nih.gov Another approach is the copper-catalyzed enantioselective aza-Friedel–Crafts reaction between phenols and N-sulfonyl aldimines to produce chiral secondary benzylamines with high enantioselectivity. nih.govbohrium.com

| Method | Catalyst/Auxiliary | Substrate | Product | Enantioselectivity |

| Asymmetric Hydrogenation | Chiral Rhodium Catalyst | Enamide/Imine | Chiral Amine/Amide | High |

| Organocatalytic Hydrogenation | Chiral Phosphoric Acid | Enamide | Chiral Amide | Excellent |

| Aza-Friedel–Crafts Reaction | Copper(II)-bis(oxazoline) | Phenol, N-sulfonyl aldimine | Chiral Benzylamine | up to 99% ee |

| Chiral Auxiliary | Quinine | - | Chiral Sulfinamide | Excellent |

Multicomponent Reaction Strategies for N-Benzyl-Amide Derivatives

Multicomponent reactions (MCRs) offer a highly efficient route to complex molecules in a single step by combining three or more reactants. These reactions are characterized by high atom economy and operational simplicity.

Passerini Reaction: The Passerini three-component reaction involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to form an α-acyloxy carboxamide. wikipedia.orgorganicreactions.orgacs.org This reaction can be utilized to synthesize analogues of the target compound where the methylsulfonyl group is replaced by an acyloxy group. The reaction proceeds through the formation of an imidate intermediate followed by a Mumm rearrangement. wikipedia.org

Ugi Reaction: The Ugi four-component reaction is another powerful tool for the synthesis of α-acetamido amides. It involves the reaction of a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. This reaction allows for the rapid generation of a diverse library of amide derivatives.

Other multicomponent strategies for the synthesis of α-branched amides involve the hydrozirconation of nitriles to form metalloimines, which then react with acyl chlorides and a π-nucleophile in the presence of a Lewis acid. nih.govresearchgate.net

Deprotection Strategies for N-Benzyl Functionalities (e.g., Hydrogenolysis)

The N-benzyl group is a common protecting group for amines in organic synthesis. Its removal, or deprotection, is a crucial step in the synthesis of many final target molecules. Several methods are employed for the deprotection of N-benzyl functionalities, with catalytic hydrogenolysis being a widely used and "green" approach.

Hydrogenolysis: This method typically involves the use of a palladium-on-carbon (Pd/C) catalyst in the presence of hydrogen gas. acs.orgnih.gov The process is advantageous due to the ease of catalyst removal and reuse. acs.orgnih.gov However, the strong coordination of the resulting amine product to the palladium catalyst can sometimes lead to a decrease in catalytic activity, necessitating higher pressures or temperatures to complete the reaction. acs.orgnih.gov To overcome this, mixed catalyst systems have been developed. For instance, the combination of Pd/C with niobic acid-on-carbon (Nb₂O₅/C) has been shown to significantly facilitate the hydrogenative deprotection of N-benzyl groups. acs.orgnih.gov This mixed catalyst system allows for the reaction to proceed under milder conditions and simplifies the workup process, as the catalysts can be easily filtered off. acs.orgnih.gov

Other conditions for hydrogenolysis include the use of 20% palladium hydroxide (B78521) on carbon (Pd(OH)₂/C) at elevated temperatures or in the presence of hydrochloric acid at high pressure. nih.gov

Oxidative and Acid-Catalyzed Deprotection: Besides hydrogenolysis, N-benzyl groups can also be removed under oxidative conditions using reagents such as Oxone (potassium peroxymonosulfate), N-Iodosuccinimide (NIS), 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), or ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.govwikipedia.org Acid-catalyzed deprotection is another alternative, employing Brønsted acids like aqueous sulfuric acid or p-toluenesulfonic acid (TsOH), or Lewis acids such as boron tribromide (BBr₃), boron trichloride (B1173362) (BCl₃), or aluminum chloride (AlCl₃). acs.orgnih.gov Acetic acid has also been found to facilitate the deprotection of N-benzyl groups in certain contexts. nih.gov

Design and Synthesis of Structural Analogues and Derivatives

The systematic design and synthesis of structural analogues of this compound are essential for understanding how molecular modifications impact its biological activity. These studies involve altering the core structure at three key positions: the propanamide backbone, the N-benzyl substituent, and the methylsulfonyl group.

Modifications of the Propanamide Backbone and Stereoisomeric Research

Modifications to the propanamide backbone of this compound analogues have been explored to investigate the impact of stereochemistry and steric bulk on their activity. Research into stereoisomers has demonstrated that biological activity can be highly stereospecific. For example, in a series of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides, the (S)-isomer showed significantly greater potency compared to the (R)-isomer. nih.govnih.govresearchgate.net

To synthesize these analogues, the general approach involves the coupling of a substituted propionic acid with an appropriate benzylamine. For instance, a library of 4-(trifluoromethyl)benzonitriles can be synthesized and then reduced to the corresponding benzylamines. These amines are subsequently coupled with a chosen propionic acid derivative to yield the final propanamide compounds. nih.gov The introduction of different substituents on the propanamide backbone, such as dimethyl or cyclopropyl (B3062369) groups, has also been investigated. researchgate.net

Systematic Variations on the N-Benzyl Substituent

Systematic variations of the N-benzyl substituent are a key strategy to probe the binding pocket of target receptors and optimize activity. This involves introducing a wide range of substituents onto the phenyl ring of the benzyl group.

For a series of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide TRPV1 antagonists, various substitutions on the benzyl C-region were investigated. The synthesis typically involves the coupling of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanoic acid with a diverse set of substituted benzylamines. nih.gov For example, analogues with 2-benzylthio and 2-(furan-2-yl)methylthio substituents have been synthesized and evaluated. nih.gov

Below is a table summarizing the effect of different substituents on the N-benzyl ring on the antagonistic activity of certain propanamide analogues.

| Compound | N-Benzyl Substituent | Antagonistic Activity (Ki, nM) |

| 43 | 2-Chloro-4-(trifluoromethyl)benzyl | 0.3 |

| 44S | 2-Methyl-4-(trifluoromethyl)benzyl (S-isomer) | 0.3 |

| 45 | 2-(Benzylthio)-4-(trifluoromethyl)benzyl | 0.5 |

| 46 | 2-((4-Fluorobenzyl)thio)-4-(trifluoromethyl)benzyl | >1 |

| 47 | 2-((4-(Trifluoromethyl)benzyl)thio)-4-(trifluoromethyl)benzyl | >1 |

| 48 | 2-((Furan-2-ylmethyl)thio)-4-(trifluoromethyl)benzyl | Moderate |

Data sourced from a study on TRPV1 antagonists. nih.gov

Diversification of the Methylsulfonyl Group

Diversification of the methylsulfonyl group in this compound analogues allows for the exploration of how changes in the electronic and steric properties of this region affect biological activity. This can involve replacing the methylsulfonyl group with other functionalities or modifying its substitution pattern.

In the context of N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides, structure-activity relationship studies have focused on the A-region, which contains the methylsulfonylamino group. nih.gov Modifications in this area, such as the introduction of a fluoro group at the 3-position of the phenyl ring, have been shown to significantly impact binding affinity and antagonistic potency. nih.govresearchgate.net

Synthesis of Hybrid Molecules Incorporating the N-Benzyl-Propanamide Scaffold

The N-benzyl-propanamide scaffold has been utilized as a building block for the synthesis of hybrid molecules. This approach involves chemically linking the N-benzyl-propanamide moiety to other pharmacologically active fragments to create new chemical entities with potentially enhanced or novel biological activities. nih.govresearchgate.netnih.gov The goal of creating such hybrid compounds is often to target multiple biological pathways or to combine the beneficial properties of different parent molecules. rsc.org

For example, a library of new N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related butanamides was synthesized as potential hybrid anticonvulsant agents. nih.govresearchgate.net The synthesis involved the coupling reaction of 2-(2,5-dioxopyrrolidin-1-yl)propanoic acid or its derivatives with appropriately substituted benzylamines in the presence of a coupling reagent like N,N'-carbonyldiimidazole (CDI). nih.govresearchgate.net This strategy joins chemical fragments of known antiepileptic drugs. nih.gov

Despite a comprehensive search for scientific literature and data pertaining to the specific chemical compound This compound , the detailed experimental spectroscopic and crystallographic information required to fulfill the request could not be located.

Publicly accessible chemical databases, academic journals, and other scientific resources did not yield specific ¹H NMR, ¹³C NMR, 2D NMR, High-Resolution Mass Spectrometry (HRMS), FT-IR, Raman, UV-Vis, or single-crystal X-ray diffraction data for this particular molecule.

While information is available for structurally related compounds, such as N-benzyl amides and various sulfonamides, the strict requirement to focus solely on this compound and adhere to the provided outline cannot be met without the specific analytical data for this exact compound. Generating an article based on related but distinct molecules would be scientifically inaccurate and would deviate from the explicit instructions provided.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail at this time. Further experimental characterization of this compound would be necessary to produce the specified spectroscopic and crystallographic analysis.

Spectroscopic and Crystallographic Elucidation of N Benzyl 2 Methylsulfonyl Propanamide

Single Crystal X-ray Diffraction Analysis

Analysis of Intermolecular Interactions

The supramolecular assembly of N-Benzyl-2-(methylsulfonyl)propanamide in the solid state is expected to be governed by a combination of strong and weak intermolecular interactions. These include classical hydrogen bonds, π-π stacking, and weaker C-H···O interactions, all of which are characteristic of molecules containing amide, sulfonyl, and benzyl (B1604629) functionalities.

Hydrogen Bonding: The primary and most influential intermolecular interaction in the crystal lattice of this compound would be the hydrogen bond formed between the amide N-H group (donor) and a strong hydrogen bond acceptor. The most likely acceptors are the oxygen atoms of the sulfonyl group (O=S=O) or the carbonyl oxygen of the amide group (C=O) of a neighboring molecule. In the crystal structures of secondary sulfonamides, N-H···O hydrogen bonds are a predominant feature, often leading to the formation of well-defined supramolecular synthons. researchgate.net Two common motifs are the catemer (chain) and the dimer (cyclic) formations. researchgate.net

Catemer Motif: In this arrangement, molecules are linked into infinite chains via N-H···O hydrogen bonds. This can involve either of the sulfonyl oxygens, leading to a linear propagation of the molecular assembly. researchgate.net

Dimer Motif: Alternatively, two molecules can form a centrosymmetric cyclic dimer through a pair of N-H···O hydrogen bonds. researchgate.net

The relative prevalence of these motifs is influenced by subtle steric and electronic factors within the molecule. researchgate.net

C-H···O Interactions: In addition to the strong N-H···O hydrogen bonds, weaker C-H···O interactions are also anticipated to play a crucial role in the crystal packing. The methylene (B1212753) protons of the benzyl group (C-H) and the methyl protons of the methylsulfonyl group (C-H) can act as weak hydrogen bond donors, interacting with the sulfonyl or carbonyl oxygen atoms of neighboring molecules. These interactions, although individually weaker, collectively contribute to the cohesion and stability of the three-dimensional crystal lattice. researchgate.net

A summary of anticipated intermolecular interactions is presented in the table below.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |

| Hydrogen Bonding | N-H (amide) | O=S (sulfonyl) or O=C (amide) | 1.8 - 2.2 | Formation of primary structural motifs (dimers or chains) |

| π-π Stacking | Benzyl Ring (π-system) | Benzyl Ring (π-system) | 3.3 - 3.8 | Stabilizes the packing of aromatic moieties |

| C-H···O Interactions | C-H (benzyl, methyl) | O=S (sulfonyl) or O=C (amide) | 2.2 - 2.8 | Fine-tunes the three-dimensional molecular arrangement |

Polymorphism Studies and Crystal Packing Arrangements

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in sulfonamides. nih.gov This structural diversity arises from the different ways the molecules can be arranged in the crystal lattice, often as a result of variations in the hydrogen-bonding patterns. researchgate.net Given the functional groups present in this compound, it is highly probable that this compound would also exhibit polymorphism.

The crystallization conditions, particularly the choice of solvent, are known to play a critical role in determining which polymorphic form is obtained. researchgate.net Different solvents can promote the formation of different supramolecular synthons, leading to the isolation of distinct crystal structures.

Mechanistic and Reactivity Investigations of N Benzyl 2 Methylsulfonyl Propanamide

Reaction Mechanism Elucidation for Transformations Involving the Compound

While specific mechanistic studies for N-Benzyl-2-(methylsulfonyl)propanamide are not extensively detailed in the available literature, the transformations of analogous structures, particularly in the context of their biological activity, suggest the involvement of key intermolecular interactions. For instance, in related N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides, which are potent TRPV1 antagonists, docking studies with homology models of the receptor have been instrumental. These computational studies highlight the formation of crucial hydrogen bonds between the ligand and the receptor, which are believed to be a determining factor in their potent antagonistic activity. nih.gov The propanamide moiety, along with the methylsulfonylamino group, plays a significant role in establishing these interactions that dictate the compound's biological function.

Chemical Reactivity of the Methylsulfonyl Group in Substitution and Reduction Reactions

The methylsulfonyl group is a key functional moiety that influences the electronic properties and reactivity of the parent molecule. While specific studies on the substitution and reduction of the methylsulfonyl group in this compound are not prevalent, the general reactivity of alkyl and aryl sulfones is well-established.

The sulfur atom in the methylsulfonyl group is in its highest oxidation state (+6), making it susceptible to nucleophilic attack under certain conditions, although it is generally considered a stable and relatively inert functional group. Reduction of the sulfonyl group to a sulfide (B99878) or sulfoxide (B87167) is chemically possible but typically requires strong reducing agents like lithium aluminum hydride.

Substitution reactions at the carbon alpha to the sulfonyl group can be facilitated by the electron-withdrawing nature of the SO2 group, which can stabilize an adjacent carbanion. This property is often exploited in organic synthesis to form new carbon-carbon bonds.

In related N-benzyl-2-(4-phenylphenoxy)propanamide, which lacks the methylsulfonyl group but has other reactive sites, various transformations have been explored. These include oxidation of phenolic components to quinone derivatives and reduction of the amide group to the corresponding amine using agents like lithium aluminum hydride or sodium borohydride. evitachem.com Electrophilic substitution reactions on the aromatic rings are also feasible. evitachem.com

Reactivity Profile of the Amide Linkage, Including Hydrolysis Pathways

The amide linkage is a central feature of this compound and its reactivity, particularly through hydrolysis, is of significant interest. The hydrolysis of amides can be catalyzed by acid or base, and the mechanism can vary.

Kinetic studies on the acid-catalyzed hydrolysis of structurally related compounds, such as p-Methyl Benzyl-2-Theno Hydroxamic Acid, have shown the reaction to proceed via an A-2 mechanism. This mechanism involves a rapid initial protonation of the carbonyl oxygen, followed by a rate-determining nucleophilic attack of a water molecule on the protonated carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which subsequently breaks down to yield the carboxylic acid and amine products. The rate of hydrolysis is influenced by the acid concentration, often showing a maximum rate at a specific acidity due to the competing effects of substrate protonation and water activity.

The general mechanism for acid-catalyzed amide hydrolysis can be summarized as follows:

Protonation: The carbonyl oxygen of the amide is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: A water molecule attacks the protonated carbonyl carbon.

Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom.

Leaving Group Departure: The protonated amine departs as the leaving group, and the carbonyl group is reformed.

This pathway is a fundamental reactive process for the amide linkage within this compound.

Stereochemical Outcomes and Diastereoselective Control in Chemical Reactions

Stereochemistry plays a crucial role in the activity of chiral compounds like this compound. In studies of related propanamide-based TRPV1 antagonists, a marked selectivity for the (S)-configuration has been demonstrated. nih.govresearchgate.net The (S)-isomer of N-4-t-butylbenzyl 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide was found to be significantly more potent than the racemate, while the (R)-isomer was substantially weaker. researchgate.net This stereospecificity is attributed to the precise three-dimensional arrangement of the molecule, which allows for optimal hydrogen bonding and other interactions with the receptor binding site. nih.govresearchgate.net

The synthesis of optically pure stereoisomers often requires methods that provide high levels of diastereoselective control. For related systems, such as the reaction of N-sulfinylimines with sulfonium (B1226848) ylides, the configuration of the chiral auxiliaries on both the nucleophile and the electrophile dictates the stereochemical outcome, leading to the formation of specific trans- or cis-aziridines with high diastereoselectivity. nih.gov Similarly, the benzylation of N-sulfinyl ketimines has been shown to be highly stereoselective, with the configuration of the new chiral centers being controlled by the configuration of the sulfinyl groups in the starting materials. epa.gov These examples underscore the importance of chiral control in synthesizing specific, biologically active stereoisomers of complex molecules.

Table 1: Stereoselectivity in Related Propanamide Antagonists

| Compound Configuration | Relative Potency | Reference |

|---|---|---|

| (S)-isomer | High | nih.govresearchgate.net |

| (R)-isomer | Low | nih.govresearchgate.net |

Exploration of Novel Reaction Pathways and Domino Processes

While specific novel reaction pathways for this compound are not widely reported, the structural motifs present in the molecule are amenable to various synthetic transformations. The development of domino reactions, where multiple bond-forming events occur in a single synthetic operation, is a significant area of modern organic synthesis.

For instance, substrate-controlled domino reactions involving N-sulfonyl ketimines and functionalized cyclopropanes have been developed to construct complex fused heterocyclic systems. researchgate.net These processes often proceed through a cascade of reactions, such as ring-opening, Michael addition, and subsequent cyclization, to rapidly build molecular complexity from relatively simple starting materials. The N-benzyl and methylsulfonyl groups within the target compound could potentially be incorporated into substrates for such complex transformations, leading to the synthesis of novel molecular architectures.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations offer a foundational understanding of a molecule's intrinsic properties by solving the Schrödinger equation. These methods are crucial for determining stable molecular structures and mapping electronic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net It is widely applied for geometry optimization, where the goal is to find the lowest energy arrangement of atoms in a molecule, and for analyzing the electronic landscape. rsc.org In the context of n-Benzyl-2-(methylsulfonyl)propanamide, DFT calculations would begin by optimizing the molecule's geometry to find its most stable three-dimensional conformation. nih.gov

Once the geometry is optimized, further analysis can reveal critical electronic properties. This includes the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.gov For drug-like molecules, these parameters help in understanding their potential to interact with biological targets.

Table 1: Key Electronic Properties Determined by DFT

| Property | Significance in Drug Design |

|---|---|

| Optimized Geometry | Predicts the most stable 3D structure of the molecule. |

| HOMO Energy | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other molecules. nih.gov The MEP map illustrates regions of positive, negative, and neutral electrostatic potential on the electron density surface.

Red Regions (Negative Potential): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, these would likely be localized around the oxygen atoms of the sulfonyl and amide groups. nih.gov

Blue Regions (Positive Potential): These areas are electron-deficient and are favorable for nucleophilic attack. These are typically found around hydrogen atoms, particularly the amide N-H group. nih.gov

Green Regions (Zero Potential): These indicate non-polar regions of the molecule.

By identifying these sites, MEP maps provide crucial insights into the regions of the molecule that are most likely to engage in hydrogen bonding and other non-covalent interactions with a biological target, such as a receptor binding pocket. nih.gov

Molecular Dynamics Simulations and Conformational Landscape Analysis

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer a view of a molecule's behavior over time. nih.govmdpi.com MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion. nih.gov This technique is essential for exploring the conformational landscape of a molecule—the full range of shapes it can adopt—and its flexibility in different environments, such as in aqueous solution or when bound to a protein. researchgate.net

For a flexible molecule like this compound, MD simulations can reveal:

Preferred Conformations: Identifying the most stable and frequently adopted shapes of the molecule.

Conformational Transitions: Understanding how the molecule shifts between different shapes, which can be critical for binding to or unbinding from a receptor. nih.gov

Solvent Effects: Analyzing how interactions with water molecules influence the molecule's structure and dynamics. nih.gov

This dynamic information complements the static picture from DFT and is vital for a comprehensive understanding of how the molecule behaves in a physiological context. nih.govfrontiersin.org

Structure-Activity Relationship (SAR) Derivations via Computational Approaches

Computational methods are pivotal in elucidating Structure-Activity Relationships (SAR), which describe how a molecule's chemical structure correlates with its biological activity.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein to form a stable complex. nih.govdergipark.org.tr This method has been applied to analogs of this compound to understand their interactions with the TRPV1 receptor.

In one such study, docking of a potent analog, the (S)-isomer of N-(4-tert-butylbenzyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide, into a homology model of the human TRPV1 (hTRPV1) receptor highlighted crucial binding interactions. nih.gov The analysis revealed key hydrogen bonds between the ligand and the receptor that contribute significantly to its high potency. nih.gov Specifically, the sulfonamide group of the ligand is often a critical interaction point within the receptor's binding site. Such studies allow researchers to visualize and analyze the specific amino acid residues involved in the binding, providing a molecular basis for the observed activity. nih.govnih.gov

Table 2: Example of Ligand-Target Interactions from Docking Studies of a TRPV1 Antagonist Analog

| Ligand Functional Group | Interacting Receptor Residue | Type of Interaction |

|---|---|---|

| Sulfonamide N-H | Amino Acid Side Chain | Hydrogen Bond |

| Amide Carbonyl Oxygen | Amino Acid Side Chain | Hydrogen Bond |

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to exert a specific biological effect. This model is derived from the analysis of several active molecules and their interactions with the target.

For the class of propanamide-based TRPV1 antagonists, computational studies have helped define the key pharmacophoric features, which typically include:

A hydrogen bond donor (e.g., the amide or sulfonamide N-H).

A hydrogen bond acceptor (e.g., the carbonyl or sulfonyl oxygens).

A hydrophobic aromatic region (e.g., the benzyl (B1604629) group).

These computational models, combined with experimental binding data, provide a powerful framework for designing new molecules with enhanced potency. For instance, studies on a series of 2-substituted 4-(trifluoromethyl)benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides identified compounds with excellent potencies, showing binding affinities (Ki) as low as 0.3 nM. nih.gov The stereochemistry of the molecule was also found to be critical, with the (S)-isomer showing markedly higher activity, a finding often rationalized through docking studies that show a better fit of one stereoisomer in the receptor's chiral binding pocket. nih.govnih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N-(4-tert-butylbenzyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide |

Theoretical Predictions of Chemical Reactivity and Reaction Energetics

Information not available.

Advanced Research Perspectives and Future Directions

Development of Innovative Synthetic Methodologies for Complex Sulfonamide-Amide Architectures

The synthesis of molecules like n-Benzyl-2-(methylsulfonyl)propanamide, which contain both sulfonyl and amide functionalities, presents unique challenges and opportunities for methodological innovation. Traditional amide bond formation often involves the use of coupling reagents to activate a carboxylic acid for reaction with an amine. rsc.org Similarly, sulfonamides are typically prepared by reacting a sulfonyl chloride with an amine. wikipedia.org The synthesis of a molecule containing both groups requires a strategy that is compatible with the reactivity of both functionalities.

Recent advances in organic synthesis offer several promising avenues for the construction of complex sulfonamide-amide architectures:

C-H Activation/Functionalization: Modern C-H activation strategies could provide novel routes to structures like this compound. For example, direct C-H sulfonylation or amidation of a suitable precursor could offer a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials. acs.org

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters such as temperature, pressure, and reaction time. This can be particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. A flow-based synthesis of this compound could potentially improve safety, scalability, and product purity.

Novel Coupling Reagents: The development of new coupling reagents that are more efficient, selective, and environmentally benign is an ongoing area of research. These new reagents could be applied to the synthesis of complex molecules like the one , overcoming some of the limitations of existing methods, such as the formation of stoichiometric byproducts.

Table 1: Comparison of Synthetic Methodologies for Amide Bond Formation

| Methodology | Advantages | Disadvantages | Potential Applicability to this compound |

| Acid Chloride Method | High reactivity, generally good yields. libretexts.org | Generates HCl, sensitive to moisture. wikipedia.org | The methylsulfonyl group should be stable to the reaction conditions. |

| Carbodiimide Coupling (e.g., DCC, EDC) | Mild conditions, widely applicable. | Can form urea (B33335) byproducts that are difficult to remove. | A standard and likely effective method for the final amidation step. |

| Palladium-Catalyzed Cross-Coupling | Can use non-nucleophilic amines. rsc.org | Requires a catalyst, may not be suitable for all substrates. | Could be explored for novel synthetic routes involving aryl precursors. |

| Direct Amidation | Atom economical, no coupling reagents needed. | Requires high temperatures, limited substrate scope. libretexts.org | May not be suitable due to the potential for decomposition of the sulfonyl group. |

Deepening Mechanistic Insights into Organosulfur and Amide Chemistry

A thorough understanding of the reaction mechanisms involved in the synthesis and reactivity of this compound is crucial for optimizing existing methods and developing new ones. The interplay between the methylsulfonyl group and the amide linkage is of particular interest.

The mechanism of amide bond formation is generally well-understood, proceeding through a nucleophilic acyl substitution pathway. libretexts.org Under acidic conditions, the carbonyl oxygen of the carboxylic acid is protonated, increasing the electrophilicity of the carbonyl carbon. The amine then attacks the carbonyl carbon, leading to a tetrahedral intermediate, which subsequently eliminates water to form the amide. youtube.com In base-promoted hydrolysis, a hydroxide (B78521) ion acts as the nucleophile. libretexts.org

The chemistry of the sulfonyl group is also rich and varied. The sulfur atom in a sulfonyl group is in a high oxidation state (+6), making it electron-withdrawing. wikipedia.org This can influence the reactivity of adjacent functional groups. For example, the acidity of the alpha-proton in this compound is expected to be increased due to the electron-withdrawing nature of both the sulfonyl and carbonyl groups. This could be exploited in synthetic transformations where a carbanion is generated at this position.

Future research in this area could focus on:

Kinetic Studies: Performing kinetic studies on the formation and hydrolysis of this compound could provide valuable data on reaction rates and the influence of catalysts and reaction conditions.

Isotope Labeling Studies: Using isotopically labeled starting materials can help to elucidate the movement of atoms during a reaction, providing definitive evidence for a proposed mechanism.

Computational Modeling: As discussed in more detail in section 6.4, computational methods can be used to model reaction pathways and transition states, providing insights that are difficult to obtain experimentally. acs.org

Rational Design Principles for Functionalized Amides with Tailored Reactivity

The principles of rational design can be applied to create derivatives of this compound with specific, tailored properties. By systematically modifying the different components of the molecule, it is possible to fine-tune its reactivity, solubility, and biological activity. wiley.com

The structure-activity relationship (SAR) of sulfonamides has been extensively studied, particularly in the context of antibacterial drugs. openaccesspub.orgyoutube.com Key features for antibacterial activity often include an unsubstituted aromatic amine para to the sulfonamide group. youtube.com While this compound does not fit this classic profile, the principles of SAR can still be applied. For example, modifying the substituents on the benzyl (B1604629) group could modulate the molecule's lipophilicity and its ability to interact with biological targets. wiley.com

Key areas for exploration in the rational design of this compound derivatives include:

Modulation of Electronic Properties: Introducing electron-donating or electron-withdrawing groups onto the benzyl ring can alter the electron density of the entire molecule, thereby influencing its reactivity and binding affinity for biological targets.

Steric Modifications: Varying the steric bulk of the substituents can influence the molecule's conformation and its ability to fit into a binding pocket.

Introduction of Additional Functional Groups: Adding other functional groups, such as hydroxyl or carboxyl groups, can be used to improve solubility or introduce new points of interaction with a target.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved pharmacokinetic or pharmacodynamic properties. For instance, the methylsulfonyl group could be replaced with other sulfonyl-containing moieties to probe the importance of this group for a particular application.

Integration of Multiscale Computational Approaches with Experimental Organic Synthesis

Computational chemistry has become an indispensable tool in modern organic synthesis, providing insights that can guide experimental work and accelerate the discovery process. rsc.orgeolss.net For a molecule like this compound, a multiscale modeling approach could be particularly powerful, bridging the gap between electronic-level understanding and macroscopic properties. fiveable.me

Table 2: Computational Methods in Organic Chemistry

| Method | Information Provided | Application to this compound |

| Quantum Mechanics (QM), e.g., DFT | Electronic structure, reaction energies, transition states. acs.org | Elucidating reaction mechanisms, predicting spectroscopic properties. |

| Molecular Mechanics (MM) | Molecular conformation, intermolecular interactions. | Predicting the 3D structure, studying interactions with a target protein. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Combines the accuracy of QM with the speed of MM. fiveable.me | Modeling enzymatic reactions or reactions in a complex solvent environment. |

| Molecular Dynamics (MD) | Simulating the movement of atoms and molecules over time. | Studying the conformational flexibility of the molecule, predicting its behavior in solution. |

The integration of these computational methods with experimental work can create a powerful feedback loop. nih.gov For example, computational predictions of reaction outcomes can guide the choice of experimental conditions. rsc.org Conversely, experimental results can be used to validate and refine computational models. acs.org This synergistic approach can lead to a more efficient and rational approach to the synthesis and study of new molecules.

Future directions in this area could involve:

Predictive Modeling of Reactivity: Using machine learning algorithms trained on large datasets of chemical reactions to predict the optimal conditions for the synthesis of this compound and its derivatives. aip.org

In Silico Screening: Computationally screening virtual libraries of this compound derivatives for potential biological activity or material properties before committing to their synthesis.

Mechanism Elucidation: Using high-level quantum mechanical calculations to provide a detailed, atomistic understanding of the key reaction mechanisms involved in the synthesis and reactivity of this class of molecules.

Exploration of the this compound Motif in Advanced Materials Chemistry

While sulfonamides and amides are most commonly associated with medicinal chemistry, these functional groups also have potential applications in materials science. The rigid and polar nature of the sulfonamide group, combined with the hydrogen-bonding capabilities of the amide group, could impart interesting properties to polymers and other materials. wikipedia.org

The N-benzyl group provides a site for further functionalization and can influence the material's processing characteristics and its interactions with other components in a composite material. The methylsulfonyl group, being strongly polar and capable of acting as a hydrogen bond acceptor, could also contribute to the material's properties.

Potential applications of the this compound motif in materials chemistry include:

High-Performance Polymers: Incorporation of this motif into polymer backbones could lead to materials with enhanced thermal stability, mechanical strength, and chemical resistance. The polarity of the functional groups could also improve adhesion to other materials.

Functional Materials: The sulfonamide and amide groups could be used as recognition sites for sensing applications. For example, a polymer containing this motif could be designed to selectively bind to certain ions or molecules.

Organic Electronics: Sulfonamide-containing molecules have been explored for applications in organic electronics, such as in the development of new emitter materials for organic light-emitting diodes (OLEDs). The specific electronic properties of the this compound motif would need to be investigated to determine its suitability for such applications.

Membranes for Separations: The polarity and hydrogen-bonding capabilities of the functional groups could be exploited in the design of membranes for gas separation or water purification.

Future research in this area will require the synthesis of monomers based on the this compound structure and their subsequent polymerization. The resulting materials would then need to be characterized to determine their physical, thermal, and electronic properties.

Q & A

Q. What are the key synthetic pathways for n-Benzyl-2-(methylsulfonyl)propanamide, and how can impurities be minimized during synthesis?

The synthesis typically involves multi-step reactions, such as coupling D-serine derivatives with benzylamine followed by sulfonylation. A common challenge is impurity formation during intermediates like (R)-N-Benzyl-2-(Carbo benzyloxy amino)-3-hydroxy propanamide. To minimize impurities, researchers have optimized reaction conditions (e.g., using magnesium oxide for pH control) and replaced column chromatography with crystallization or solvent extraction. For example, Scheme 2 in highlights the use of N-methyl morpholine and isobutyl chloroformate to improve yield and purity .

Q. How is the stereochemical purity of this compound derivatives validated, and why is this critical for pharmacological activity?

Chiral HPLC (>99% enantiomeric excess) and polarimetry ([α]D measurements) are standard methods to confirm stereochemical purity. The (R)-enantiomer of structurally similar compounds, such as (R)-AS-1, exhibits superior EAAT2 modulation and antiseizure activity compared to the (S)-form. For instance, in , (R)-AS-1 showed >99% ee via HPLC, correlating with its potent in vivo efficacy .

Q. What in vitro assays are recommended to assess the compound’s interaction with EAAT2?

Radiolabeled glutamate uptake assays in transfected cell lines (e.g., HEK293 expressing hEAAT2) are widely used. These assays quantify the compound’s ability to enhance glutamate transport, with EC50 values calculated from dose-response curves. details the use of such assays to demonstrate (R)-AS-1’s EAAT2 affinity (EC50 = 0.87 µM) .

Advanced Research Questions

Q. How do researchers reconcile discrepancies in anticonvulsant efficacy between in vitro and in vivo models for this compound?

Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolism). To address this, researchers use parallel experiments:

- In vitro : MES (maximal electroshock) and 6-Hz seizure models in rodents.

- In vivo : Time-course studies (e.g., 0.25–2 h post-administration) to identify peak effect windows.

In , hybrid derivatives showed ED50 values of 30–60 mg/kg in MES tests but required pharmacokinetic profiling to validate brain penetration .

Q. How do enantiomeric differences in this compound derivatives affect their pharmacological profiles?

The (R)-enantiomer of (R)-AS-1 demonstrated 10-fold higher EAAT2 potentiation than the (S)-form in electrophysiological assays. In vivo, (R)-AS-1 achieved 100% protection against PTZ-induced seizures at 30 mg/kg, while the (S)-enantiomer was inactive. This highlights the necessity of chiral resolution during synthesis .

Q. What strategies are employed to optimize the compound’s bioavailability and CNS penetration?

- Lipophilicity adjustment : Introducing fluorinated benzyl groups improves blood-brain barrier permeability.

- Prodrug approaches : Esterification of polar groups (e.g., methylsulfonyl) to enhance solubility.

reports (R)-AS-1’s oral bioavailability (F = 67%) and brain-to-plasma ratio (0.8), achieved through logP optimization (~2.5) .

Q. How can researchers address contradictory results in hybrid derivatives’ analgesic vs. anticonvulsant activities?

Structure-activity relationship (SAR) studies are critical. For example:

- Anticonvulsant activity : Correlates with 2,5-dioxopyrrolidin-1-yl substituents.

- Analgesic activity : Depends on N-benzyl substitution patterns.

In , hybrid molecules with 2-fluorobenzyl groups showed dual activity, while 3-fluorobenzyl derivatives were selective for seizures .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.